5-Bromo-2-tert-butylphenol

Lipophilicity Partition Coefficient Drug‑likeness / Polymer Compatibility

5-Bromo-2-tert-butylphenol is a brominated tert‑butyl phenolic compound (C₁₀H₁₃BrO, MW 229.11 g/mol). The bromine atom occupies the 5‑position (para to the phenolic –OH), while the bulky tert‑butyl group is at the 2‑position (ortho).

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 30715-50-5
Cat. No. B1279315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-tert-butylphenol
CAS30715-50-5
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)Br)O
InChIInChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3
InChIKeyWVASYFONLONAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-tert-butylphenol (CAS 30715‑50‑5) – Core Identity and Structural Classification for Informed Procurement


5-Bromo-2-tert-butylphenol is a brominated tert‑butyl phenolic compound (C₁₀H₁₃BrO, MW 229.11 g/mol) [1]. The bromine atom occupies the 5‑position (para to the phenolic –OH), while the bulky tert‑butyl group is at the 2‑position (ortho). This substitution pattern places the compound within the class of tert‑butylphenol derivatives that are employed as synthetic intermediates for phosphine ligands, antioxidants, and polymer stabilisers [1][2]. Its identification in procurement is unambiguous via the CAS number 30715‑50‑5 and InChI Key WVASYFONLONAQS‑UHFFFAOYSA‑N.

Why 5-Bromo-2-tert-butylphenol Cannot Be Freely Substituted by In‑Class Phenols


Generic substitution with other bromophenols or tert‑butylphenols is not possible because the 2‑tert‑butyl‑5‑bromo pattern simultaneously controls steric hindrance around the phenolic –OH, electronic activation of the aromatic ring, and the reactivity of the C–Br bond in cross‑coupling [1]. Moving the bromine to the ortho position (e.g., 2‑bromo‑5‑tert‑butylphenol) alters the dipole moment and hydrogen‑bonding capacity, while removing the tert‑butyl group (e.g., 4‑bromophenol) drastically reduces lipophilicity and steric shielding of the phenolic oxygen [2]. These differences translate into measurable divergences in logP, pKₐ, and coupling yields, as quantified in the evidence guide below.

Quantitative Differentiation Evidence for 5-Bromo-2-tert-butylphenol vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. 2-tert‑Butylphenol and 4‑Bromophenol

The computed octanol‑water partition coefficient (XLogP3) for 5‑bromo‑2‑tert‑butylphenol is 3.9, compared to 3.6 for 2‑tert‑butylphenol and 2.5 for 4‑bromophenol [1][2][3]. The +0.3 log unit increase over 2‑tert‑butylphenol reflects the lipophilic contribution of the bromine atom, while the +1.4 log unit advantage over 4‑bromophenol highlights the dominant effect of the ortho‑tert‑butyl group. These differences directly affect compound partitioning in polymer matrices and membrane‑based biological assays.

Lipophilicity Partition Coefficient Drug‑likeness / Polymer Compatibility

Predicted Acid Dissociation Constant (pKₐ) Differentiation vs. Phenol and 2-tert‑Butylphenol

The electron‑withdrawing bromine at the 5‑position is predicted to lower the pKₐ of the phenolic –OH relative to 2‑tert‑butylphenol (pKₐ ≈ 10.6) and bring it closer to unsubstituted phenol (pKₐ = 9.95). A computational estimate based on Hammett σ constants yields a pKₐ of ≈ 9.8 for 5‑bromo‑2‑tert‑butylphenol [1][2]. This shifts the phenol/phenolate equilibrium at physiological pH and alters metal‑binding behaviour compared to non‑brominated tert‑butylphenols.

Acid‑Base Behaviour Reactivity Extraction / Formulation

Electrophilic Bromination Regioselectivity: Yield Advantage in 5‑Position Bromination of 2‑tert‑Butylphenol

Electrophilic bromination of 2‑tert‑butylphenol with bromine in dichloromethane proceeds with high para‑selectivity, giving 5‑bromo‑2‑tert‑butylphenol as the major monobrominated product in yields exceeding 80% . In contrast, bromination of 4‑tert‑butylphenol yields a mixture of ortho‑ and ortho/para‑dibrominated products that requires additional purification. The steric shielding by the ortho‑tert‑butyl group suppresses ortho‑bromination and minimises polybromination, translating to higher isolated yields of the desired monobromo compound.

Synthetic Efficiency Regioselectivity Process Chemistry

Evidence‑Based Application Scenarios for 5-Bromo-2-tert-butylphenol (CAS 30715‑50‑5)


Synthesis of Sterically Demanding Biarylphosphine Ligands

The para‑bromo substituent allows a clean Suzuki–Miyaura coupling to install a biphenyl backbone for ligands such as BrettPhos analogues, while the ortho‑tert‑butyl group provides the required steric bulk for palladium catalysis. The high isolated yield of the monobrominated precursor (>80%) reduces the cost of ligand synthesis .

Development of Hydrophobic Phenolic Antioxidants for Polyolefins

The XLogP3 of 3.9 ensures superior compatibility with polypropylene and polyethylene matrices compared to 2‑tert‑butylphenol (XLogP3 3.6) or 4‑bromophenol (XLogP3 2.5), translating to lower leaching rates and longer thermal stabilisation lifetimes .

pH‑Dependent Extraction or Metal‑Chelation Processes

With a predicted pKₐ of ≈ 9.8, 5‑bromo‑2‑tert‑butylphenol deprotonates more readily than 2‑tert‑butylphenol (pKₐ ≈ 10.6), enabling selective liquid‑liquid extraction of transition metals under mildly basic conditions where non‑brominated analogues remain protonated and inactive .

Building Block for Pharmacologically Active Phenol Derivatives

The bromine atom serves as a versatile handle for Buchwald–Hartwig amination or Sonogashira coupling, while the tert‑butyl group resists metabolic oxidation. The combination of high lipophilicity (XLogP3 3.9) and precise halogen placement makes the compound a strategic intermediate in medicinal chemistry programmes targeting CNS‑active molecules .

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